molecular formula C16H20N6O3S B10981250 4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide

4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide

Cat. No.: B10981250
M. Wt: 376.4 g/mol
InChI Key: NIJGJWQEVUUCQC-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a thiadiazole moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate containing a leaving group.

    Coupling with Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group to the piperazine-thiadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable bases or catalysts.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the thiadiazole and piperazine moieties.

Medicine

In medicine, this compound could be explored as a drug candidate. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could interact with metal ions or other biomolecules, while the piperazine ring might enhance its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile: This compound shares the methoxyphenyl group but differs in the core structure, which affects its chemical and biological properties.

    Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Another compound with a methoxyphenyl group, but with a different heterocyclic core.

Uniqueness

The uniqueness of 4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide lies in its combination of the piperazine, thiadiazole, and methoxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H20N6O3S

Molecular Weight

376.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H20N6O3S/c1-25-13-4-2-12(3-5-13)21-6-8-22(9-7-21)16(24)17-10-14(23)19-15-20-18-11-26-15/h2-5,11H,6-10H2,1H3,(H,17,24)(H,19,20,23)

InChI Key

NIJGJWQEVUUCQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=NN=CS3

Origin of Product

United States

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